molecular formula C20H24N4O4S2 B2353941 N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1448033-55-3

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2353941
CAS No.: 1448033-55-3
M. Wt: 448.56
InChI Key: DBVPAQRDECLKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a methylthio group, a pyridinyl group, a piperidinyl group, and an oxalamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic phenyl and pyridinyl groups could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methylthio group might be susceptible to oxidation, and the oxalamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .

Scientific Research Applications

Glycine Transporter Inhibition

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide may have applications as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are researched for their potential in central nervous system therapies, as they can increase the cerebrospinal fluid concentration of glycine in rats, a neurotransmitter involved in CNS processes (Yamamoto et al., 2016).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been studied for their effectiveness in corrosion inhibition. These compounds can potentially be used to protect metals like iron from corrosion, as evidenced by quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Some piperidine derivatives exhibit significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research. These compounds could inhibit blood vessel formation and interact with DNA, which are crucial steps in cancer progression and treatment strategies (Kambappa et al., 2017).

Antibacterial Activity

Certain piperidine derivatives have been evaluated for their antibacterial properties. These compounds demonstrate effectiveness against various bacterial species, indicating potential use in developing new antibacterial agents (Khalid et al., 2016).

Antiviral Properties

N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, closely related to the compound , have been identified as novel HIV-1 entry inhibitors. These inhibitors work by preventing the gp120-CD4 interaction, which is crucial for HIV-1 entry into host cells (Zhao et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its safety profile .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPAQRDECLKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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